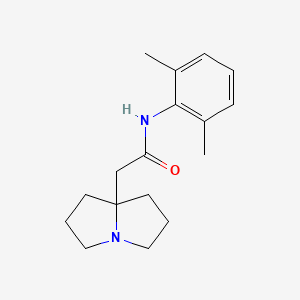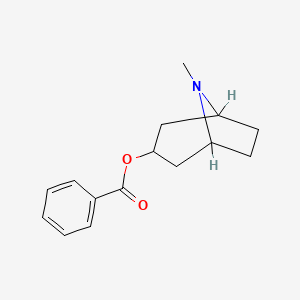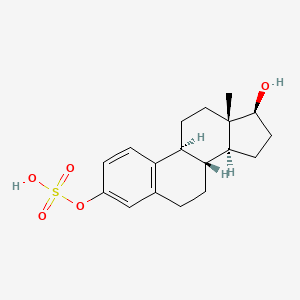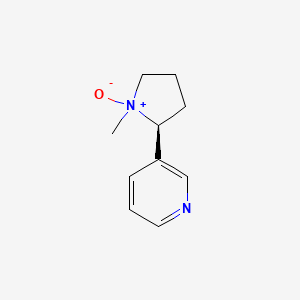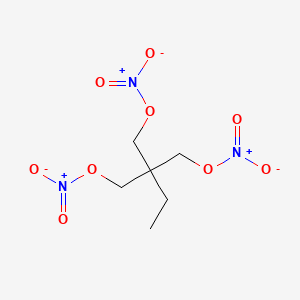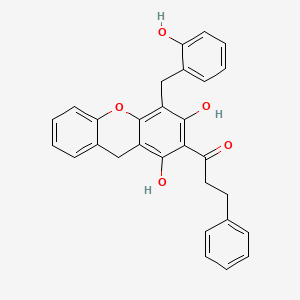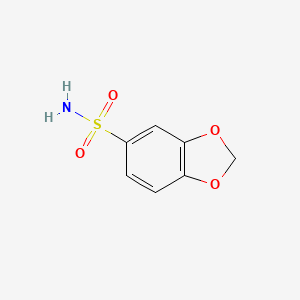
1,3-Benzodioxole-5-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 1,3-Benzodioxole-5-sulfonamide often involves multi-step chemical reactions. For instance, Siddiqa et al. (2014) described a method starting from 1,3-benzodioxol-5-carboxylic acid, which is converted to ethyl 1,3-benzodioxol-5-carboxylate, then to 1,3-benzodioxol-5-carbohydrazide, and finally reacting with arylsulfonyl chlorides to yield various sulfonohydrazide derivatives (Siddiqa et al., 2014). Another approach involves the Michael addition of sulfonamides to ethynyl benziodoxolone, indicating the versatility and reactivity of the core structure in synthesis processes (Shimbo et al., 2019).
Applications De Recherche Scientifique
Processus d'acylation
L'acylation du 1,3-benzodioxole a été étudiée dans un processus continu utilisant un catalyseur hétérogène substoechiométrique recyclable . Le taux de conversion était de 73%, avec une sélectivité de 62% du produit acylé souhaité . Ce processus a montré une excellente stabilité et sélectivité .
Synthèse de sulfonimidates
Les sulfonimidates sont des espèces organosulfurées qui ont connu un regain d'intérêt en tant qu'intermédiaires pour accéder à d'autres composés organosulfurés importants . Ils ont été utilisés comme précurseurs pour des polymères, des sulfoximines et des sulfonimidamides candidats médicaments, et comme réactifs de transfert d'alkyles .
Efficacité antitumorale
Les dérivés du 1,3-benzodioxole ont été étudiés pour leur potentiel à améliorer l'efficacité antitumorale . L'introduction du fluor dans le conjugué 1,3-benzodioxole a légèrement amélioré l'activité anti-proliférative .
Synthèse de molécules bioactives
Les réactions d'acylation et d'alkylation de Friedel-Crafts sont encore largement exploitées de nos jours pour introduire un groupe acyle ou alkyle lors de la synthèse de molécules bioactives .
Synthèse de cosmétiques
Les réactions d'acylation et d'alkylation du 1,3-benzodioxole sont également utilisées dans la synthèse de cosmétiques .
Synthèse de produits pharmaceutiques
Les produits pharmaceutiques sont un autre domaine où les réactions d'acylation et d'alkylation du 1,3-benzodioxole sont utilisées .
Mécanisme D'action
Target of Action
The primary target of 1,3-Benzodioxole-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The compound affects the folic acid metabolism cycle, a crucial biochemical pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, which is necessary for bacterial replication .
Pharmacokinetics
Most sulfonamides, a class of compounds to which this compound belongs, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying, thereby controlling the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the antibacterial action of sulfonamides is inhibited by pus , indicating that the presence of certain substances in the environment can affect the efficacy of these compounds.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,3-Benzodioxole-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclooxygenase (COX) and various proteases. The sulfonamide group of this compound forms hydrogen bonds with the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways by inhibiting enzymes involved in the production of signaling molecules. For example, by inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are involved in inflammation and pain signaling. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes. The sulfonamide group interacts with key amino acid residues, forming stable complexes that inhibit enzyme activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and altered metabolic pathways. The binding interactions of this compound with enzymes are often studied using molecular docking and crystallography techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Studies have shown that this compound can maintain its inhibitory effects on enzymes for several hours, but long-term exposure may lead to reduced efficacy. This temporal aspect is important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as liver damage and gastrointestinal disturbances. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidize the benzodioxole ring, followed by conjugation reactions that increase its solubility for excretion. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound is influenced by its chemical properties, such as solubility and molecular size, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular compartments and organelles. The compound can be found in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, influencing its function and efficacy .
Propriétés
IUPAC Name |
1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967248 | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5279-49-2 | |
| Record name | 3,4-Methylenedioxyphenylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1217142.png)
